molecular formula C20H23N3O2 B2960815 2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 305347-23-3

2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2960815
CAS No.: 305347-23-3
M. Wt: 337.423
InChI Key: WYQAGTZIMYMYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a benzimidazole derivative characterized by a hydroxyethyl substituent on the benzimidazole core and an N-isopropyl-N-phenylacetamide side chain. For example, compounds like N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () and N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide () share structural motifs, such as the benzimidazole core linked to acetamide moieties. These are typically synthesized via multi-step processes involving alkylation, coupling reactions, and purification via chromatography .

Such structural features are critical for pharmacological properties, as seen in similar compounds with antimicrobial and anticancer activities .

Properties

IUPAC Name

2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14(2)23(16-9-5-4-6-10-16)19(25)13-22-18-12-8-7-11-17(18)21-20(22)15(3)24/h4-12,14-15,24H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQAGTZIMYMYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a compound belonging to the benzimidazole class, which has garnered attention in pharmacological research for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H21N3O2
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 381671-40-5

Research indicates that compounds within the benzimidazole class often interact with various biological targets, including enzymes and receptors. The specific biological activity of this compound is primarily attributed to:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways such as cAMP production and calcium ion influx, which are crucial for cellular responses .

Antimicrobial Activity

Studies have shown that benzimidazole derivatives exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects on growth, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This effect is likely mediated through the modulation of specific signaling cascades, including those involving caspases and Bcl-2 family proteins .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
GPCR ModulationAltered signaling pathways

Research Insights

A notable study published in PubMed Central discussed the interaction of benzimidazole derivatives with GPCRs, highlighting the potential for these compounds to serve as therapeutic agents in modulating cardiovascular functions and metabolic processes . Another investigation focused on the antimicrobial properties of benzimidazole compounds, revealing their efficacy against resistant strains of bacteria, thus supporting their potential use in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in substituent placement and functional groups. Key comparisons include:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 1-Hydroxyethyl, N-isopropyl-N-phenylacetamide ~379.45 (calculated) Potential H-bonding, moderate lipophilicity
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (17) Benzoyl, thioether, methoxyphenyl ~433.50 Antimicrobial activity
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenethylacetamide Thioether, phenethyl ~369.47 pKa 10.65, density 1.26 g/cm³
N-(2-{1-[4-(3-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide 3-Methylphenoxybutyl, acetamide ~407.50 Likely CNS activity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) Triazole, thiazole, phenoxymethyl ~525.58 α-Glucosidase inhibition (docking study)

Contradictions and Limitations

  • Solubility vs. Bioactivity : While hydroxyethyl groups enhance solubility, they may reduce cell membrane permeability compared to lipophilic thioethers .
  • Synthetic Complexity : The target compound’s synthesis likely requires precise control of hydroxyethyl group placement, contrasting with simpler thioether formations () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.